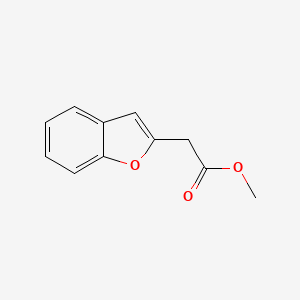
Methyl 2-(benzofuran-2-yl)acetate
Descripción general
Descripción
“Methyl 2-(benzofuran-2-yl)acetate” is a chemical compound that falls under the category of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
The synthesis of benzofuran compounds has attracted significant attention due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
Benzofuran compounds are a class of heterocyclic compounds. The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds have been synthesized using visible-light-mediated chemical reactions . This approach allows for the synthesis of a variety of molecules, including benzofuran derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “benzofuran-2-yl methyl ketone”, are as follows: Molecular Formula: C10H8O2, Molar Mass: 160.17, Density: 1.07 g/mL at 25 °C (lit.), Melting Point: 70-72°C (lit.), Boiling Point: 110-113°C3mm Hg (lit.), Flashing Point: >110°C, Solubility: Insoluble in water, Vapor Pressure: 0.26Pa at 25℃, Refractive Index: 1.5300 (estimate) .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
Methyl 2-(benzofuran-2-yl)acetate and its derivatives have been a subject of study due to their interesting chemical properties. For instance, the compound C12H11ClO4S, a derivative of Methyl 2-(benzofuran-2-yl)acetate, exhibits interesting crystal structural characteristics. In this compound, the O atom and the methyl group of the methylsulfinyl substituent are positioned on opposite sides of the plane of the benzofuran fragment, leading to specific molecular interactions. The crystal structure of this derivative is stabilized by aromatic π–π interactions between benzene rings of neighboring molecules and C—H interactions involving a methyl H atom and the furan ring of an adjacent molecule. Additionally, the structure shows intermolecular C—H⋯O hydrogen bonds (Choi, Seo, Son, & Lee, 2009).
Another derivative, C13H14O4S, exhibits similar structural features, including intermolecular aromatic π–π interactions and spatial arrangement of the O atom and methyl group of the methylsulfinyl substituent (Choi, Seo, Son, & Lee, 2008).
Applications in Material Science
In material science, derivatives of Methyl 2-(benzofuran-2-yl)acetate have been studied for their potential in various applications. For instance, the spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid (2MBA) has been conducted, revealing insights into its quantum chemical and drug-likeness parameters. The study includes molecular docking studies, which could be valuable for pharmaceutical applications. This research illustrates the potential of these compounds in developing materials with specific reactive properties (Hiremath et al., 2019).
Herbicidal Activity
A study on benzofuran-2-acetic esters, closely related to Methyl 2-(benzofuran-2-yl)acetate, demonstrated significant herbicidal activity. These compounds, particularly methyl 2-(5-methoxybenzofuran-2-yl)hexanoate, showed high phytotoxicity against various crops and weeds. This research indicates the potential of these compounds in developing new, efficient, and environmentally friendly herbicides (Araniti et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for “Methyl 2-(benzofuran-2-yl)acetate” is not mentioned in the search results, benzofuran derivatives have been found to exhibit a wide range of biological activities . For example, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Safety and Hazards
The safety data sheet for a similar compound, “benzofuran-2-yl methyl ketone”, suggests that it may cause eye and skin irritation, and may be harmful if absorbed through the skin, swallowed, or inhaled . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .
Direcciones Futuras
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research in this area is likely to focus on the development of new therapeutic agents, particularly antifungal agents .
Propiedades
IUPAC Name |
methyl 2-(1-benzofuran-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)7-9-6-8-4-2-3-5-10(8)14-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNDTNJOTQMHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575816 | |
| Record name | Methyl (1-benzofuran-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzofuran-2-yl)acetate | |
CAS RN |
39581-61-8, 26278-23-9 | |
| Record name | 2-Benzofuranacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39581-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (1-benzofuran-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3022377.png)
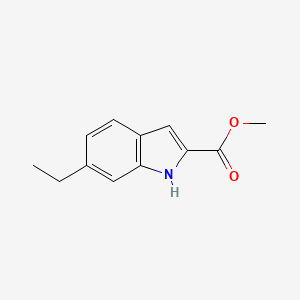
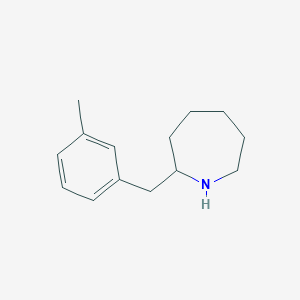
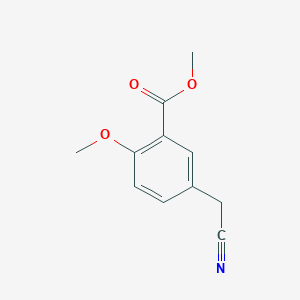

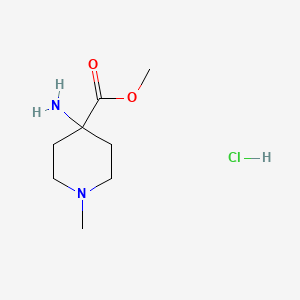
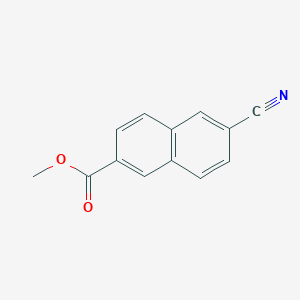

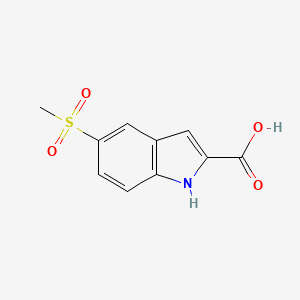
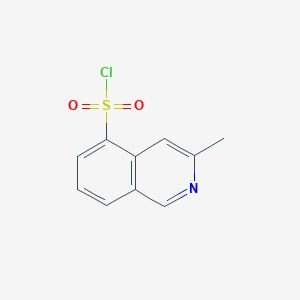
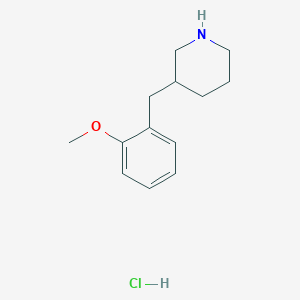


![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3022397.png)